molecular formula C14H10N4O B11864531 N-(quinolin-5-yl)pyrazine-2-carboxamide

N-(quinolin-5-yl)pyrazine-2-carboxamide

Cat. No.: B11864531
M. Wt: 250.25 g/mol
InChI Key: SFENAFPUZHLQBV-UHFFFAOYSA-N
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Description

N-(quinolin-5-yl)pyrazine-2-carboxamide is a heterocyclic compound that features both quinoline and pyrazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(quinolin-5-yl)pyrazine-2-carboxamide typically involves the reaction of quinoline derivatives with pyrazine-2-carboxylic acid or its derivatives. One common method is the condensation reaction between quinoline-5-amine and pyrazine-2-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials. The use of environmentally benign solvents and reagents would also be considered to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-(quinolin-5-yl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the quinoline moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

N-(quinolin-5-yl)pyrazine-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(quinolin-5-yl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. For instance, in biological systems, it can bind to DNA or proteins, leading to the inhibition of enzymatic activity or disruption of cellular processes. The quinoline moiety is known to intercalate with DNA, while the pyrazine ring can form hydrogen bonds with amino acid residues in proteins .

Comparison with Similar Compounds

Similar Compounds

  • N-(quinolin-8-yl)pyrazine-2-carboxamide
  • N-(quinolin-2-yl)pyrazine-2-carboxamide
  • N-(quinolin-3-yl)pyrazine-2-carboxamide

Uniqueness

N-(quinolin-5-yl)pyrazine-2-carboxamide is unique due to the position of the quinoline moiety, which can influence its electronic properties and reactivity. This positional difference can lead to variations in its binding affinity to molecular targets and its overall biological activity .

Properties

Molecular Formula

C14H10N4O

Molecular Weight

250.25 g/mol

IUPAC Name

N-quinolin-5-ylpyrazine-2-carboxamide

InChI

InChI=1S/C14H10N4O/c19-14(13-9-15-7-8-17-13)18-12-5-1-4-11-10(12)3-2-6-16-11/h1-9H,(H,18,19)

InChI Key

SFENAFPUZHLQBV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC=N2)C(=C1)NC(=O)C3=NC=CN=C3

Origin of Product

United States

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